molecular formula C20H23N3O2S B2795138 N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1226429-78-2

N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Numéro de catalogue: B2795138
Numéro CAS: 1226429-78-2
Poids moléculaire: 369.48
Clé InChI: PHEHTIXUDWEWRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a cyclopentanecarboxamide core linked to a thiophene ring and a 3-oxopiperazine moiety, suggests potential for diverse biological activities. This structural class of compounds is often investigated for its interactions with various enzymes and cellular receptors. Researchers are exploring this compound as a potential candidate for developing therapies in areas such as oncology, inflammatory diseases, and central nervous system disorders. The 3-oxopiperazine group is a common pharmacophore found in molecules that act on enzyme targets like histone deacetylases and fatty acid amide hydrolase . Meanwhile, the thiophene-carboxamide structure is a feature in compounds designed as platelet-activating factor receptor (PAFR) antagonists, which are relevant for treating allergic, ocular, and inflammation-related diseases . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

N-[2-(3-oxopiperazin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c24-18-14-23(12-11-21-18)16-7-2-1-6-15(16)22-19(25)20(9-3-4-10-20)17-8-5-13-26-17/h1-2,5-8,13H,3-4,9-12,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEHTIXUDWEWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclopentanecarboxamide core linked to a thiophene ring and a piperazine moiety. The molecular formula is C₁₄H₁₈N₂O₂S, with a molecular weight of approximately 282.37 g/mol. The presence of the piperazine and thiophene groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on piperazine derivatives have shown effectiveness against Mycobacterium tuberculosis, with some compounds achieving IC₅₀ values as low as 1.35 μM, indicating potent activity against this pathogen .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study evaluating various piperazine derivatives reported that certain analogs showed cytotoxic effects on cancer cell lines, with IC₅₀ values ranging from 10 to 30 μM. These findings highlight the need for further exploration of the compound's effects on different cancer types.

The proposed mechanism of action for similar compounds often involves the inhibition of key enzymes or pathways critical for cell survival and proliferation. For instance, some derivatives are believed to inhibit topoisomerases or interfere with DNA replication processes, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Case Study 1: Antitubercular Activity

In a recent study, several piperazine-based compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Among them, one derivative demonstrated an IC₉₀ value of 3.73 μM, suggesting strong potential for further development as an antitubercular agent .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using HEK-293 human embryonic kidney cells to evaluate the safety profile of the compound. The results indicated that most active derivatives were nontoxic at concentrations up to 50 μM, supporting their potential therapeutic use .

Data Summary Table

Activity IC₅₀ (μM) IC₉₀ (μM) Cell Line Tested
Antitubercular1.35 - 2.183.73 - 4.00Mycobacterium tuberculosis
Cytotoxicity (HEK-293)>50N/AHEK-293

Comparaison Avec Des Composés Similaires

Hypothetical Property Comparison :

Property Target Compound Analogues
Molecular Weight ~430 g/mol (estimated) ~500 g/mol (iodophenyl derivatives)
logP ~2.5 (predicted) ~3.2 (iodophenyl derivatives)
Hydrogen Bond Acceptors 5 (oxopiperazine + carboxamide) 3 (sulfonamide + indole)

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-oxopiperazin-1-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclopentane ring formation, introduction of the thiophene moiety, and coupling with the 3-oxopiperazine-phenyl group. Key steps require temperature control (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF or DMSO), and reaction time optimization to maximize yield and purity. Intermediate purification via column chromatography and characterization using NMR or HPLC is critical .

Example Optimization Parameters:

StepKey VariablesOptimal Conditions
Cyclopentane-thiophene couplingSolvent, catalystDMF, Pd(PPh₃)₄, 80°C, 12h
Piperazine-phenyl attachmentReaction pH, temperaturepH 7–8, 60°C, 6h

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): Confirms molecular connectivity and stereochemistry via ¹H and ¹³C spectra .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% threshold for pharmacological studies) .
  • Differential Scanning Calorimetry (DSC): Evaluates thermal stability and phase transitions .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action and target interactions?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can simulate binding affinities to biological targets (e.g., enzymes or receptors). For example, the 3-oxopiperazine group may interact with catalytic residues in proteases, while the thiophene moiety contributes to hydrophobic binding. Kinetic assays (e.g., surface plasmon resonance) validate predicted interactions experimentally .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Systematic approaches include:

  • Dose-Response Curves: Confirm activity thresholds across multiple concentrations.
  • Control Experiments: Use reference compounds (e.g., known inhibitors) to benchmark results.
  • Meta-Analysis: Compare datasets from independent studies to identify consensus trends .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR analysis focuses on modifying key substituents to enhance potency or reduce toxicity. For example:

ModificationImpact on Activity
Thiophene → FuranAlters π-π stacking with aromatic residues
Cyclopentane → CyclohexaneIncreases steric bulk, potentially reducing off-target binding
Piperazine oxidation stateModulates hydrogen-bonding capacity

Computational tools like QSAR models or free-energy perturbation (FEP) simulations prioritize high-potential derivatives .

Q. What methodologies ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT): In-line monitoring via FTIR or Raman spectroscopy detects deviations in real-time .
  • Design of Experiments (DoE): Statistically optimizes variables (e.g., catalyst loading, solvent ratio) to minimize batch variability .
  • Quality Control Protocols: Strict adherence to USP/ICH guidelines for impurity profiling .

Data-Driven Research Challenges

Q. How do crystallographic studies address structural ambiguities in this compound?

Single-crystal X-ray diffraction resolves conformational flexibility, such as dihedral angles between the phenyl and thiophene groups. For example, a 13.5° angle in one polymorph vs. 8.5° in another may explain differences in solubility or bioactivity .

Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic properties?

  • In Vitro: Microsomal stability assays (liver S9 fractions) predict metabolic clearance.
  • In Vivo: Rodent models with LC-MS/MS plasma analysis quantify bioavailability and half-life.
  • ADME-Tox Profiling: Caco-2 permeability assays and hERG channel inhibition studies assess absorption and cardiac safety .

Ethical and Technical Considerations

Q. How can researchers mitigate synthetic byproducts during scale-up?

  • Green Chemistry Principles: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Flow Chemistry: Continuous synthesis reduces side reactions and improves yield consistency .

Q. What collaborative frameworks enhance interdisciplinary research on this compound?

Cross-institutional partnerships combining synthetic chemistry, computational biology, and pharmacology enable holistic development. Open-access databases (e.g., PubChem, NIST) provide standardized data for benchmarking .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.